盐酸齐拉西酮

概述

描述

Ziprasidone hydrochloride is a benzothiazolylpiperazine derivative recognized as an atypical antipsychotic agent, primarily employed in the treatment of schizophrenia and other mood disorders. This compound exhibits a unique mechanism of action, functioning as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, and as an agonist at the 5-HT1A receptor. Additionally, it inhibits the synaptic reuptake of serotonin and norepinephrine. Despite its well-documented antischizophrenic properties, the precise mechanism underlying its therapeutic effects remains partially understood, though it is believed to be mediated through a combination of dopamine D2 and serotonin 5-HT2 antagonism, along with its activity against histamine H1 and alpha-1-adrenergic receptors (American Journal of Health-System Pharmacy, 2002).

Synthesis Analysis

The synthesis of Ziprasidone involves several key steps, starting from 3-chloro-1,2-benzoisothiazole combined with piperazine to form 1,2-benzoisothiazole-3-piperazine. This intermediate undergoes further transformations, including Friedel-crafts acylation and reduction, to yield the final product. The overall synthesis demonstrates an efficient pathway to ziprasidone with a yield of 50.5%, highlighting its feasible production for pharmaceutical applications (Fine Chemical Intermediates, 2010).

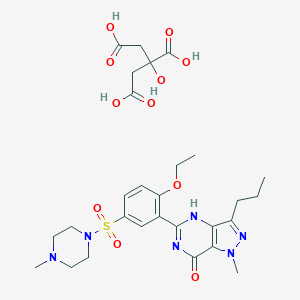

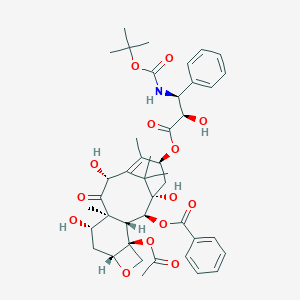

Molecular Structure Analysis

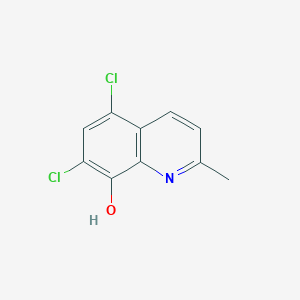

Ziprasidone's molecular structure is characterized by a benzothiazolylpiperazine core, essential for its pharmacological activity. The compound's efficacy and specificity towards various neurotransmitter receptors are attributed to this distinct molecular framework. The structure-activity relationship (SAR) studies have underscored the significance of the benzothiazolylpiperazine moiety in conferring antipsychotic properties, facilitating its binding to target receptors, and modulating neurotransmitter activity.

Chemical Reactions and Properties

One notable reaction in the metabolism of ziprasidone involves the reductive cleavage of the benzisothiazole moiety, leading to the formation of a novel metabolite intermediate. This process, observed in hepatic cytosolic fractions across various species including humans, rats, and dogs, signifies the drug's extensive metabolic pathway, which is crucial for its pharmacokinetics and pharmacodynamics (Drug Metabolism and Disposition, 2005).

Physical Properties Analysis

Ziprasidone hydrochloride's physical properties, such as its solubility and crystalline form, play a pivotal role in its bioavailability and therapeutic efficacy. Innovations in formulation, including amorphous, nanocrystalline, and crystalline forms, aim to enhance its absorption, particularly in the fasted state, to mitigate the food effect observed with conventional formulations. Such advancements underscore the continuous efforts to optimize ziprasidone's pharmacokinetic profile for improved patient outcomes (International Journal of Pharmaceutics, 2012).

科学研究应用

精神分裂症治疗

盐酸齐拉西酮主要用于治疗精神分裂症,这是一种以妄想、幻觉和认知障碍为特征的慢性精神疾病 . 该药物通过调节大脑中的神经递质,特别是多巴胺和5-羟色胺,发挥作用,而这些神经递质与精神分裂症的发病机制有关 .

双相情感障碍管理

该化合物可有效管理双相情感障碍,特别是躁狂发作。 它有助于稳定情绪,并已证明可以降低患有这种疾病的患者复发的频率和时间 .

精神分裂症的躁动

盐酸齐拉西酮用于快速控制精神分裂症患者的急性躁动。 它的肌内制剂可以快速缓解躁动,在紧急情况下提供即时干预 .

神经认知增强

研究探索了齐拉西酮在慢性精神分裂症患者中的神经认知作用。 研究表明,它可能对认知功能有积极影响,而认知功能在精神分裂症中往往受损 .

纳米载体脑靶向

创新研究调查了使用脂质-聚合物混合纳米载体进行齐拉西酮的鼻内递送,旨在改善脑靶向和抗精神病活性。 这种方法可能可以提高药物的疗效并减少全身副作用 .

药代动力学研究

药代动力学研究对于了解盐酸齐拉西酮的吸收、分布、代谢和排泄至关重要。 这些研究有助于优化剂量方案,并确保药物在不同患者群体中的安全性和有效性 .

安全和危害

Ziprasidone has several side effects, including dizziness, drowsiness, weakness, headache, nausea, vomiting, trouble swallowing, weight gain, feeling restless or being unable to sit still, tremors, involuntary muscle movements, vision problems, or runny nose . It should not be used if you have a heart rhythm disorder, long QT syndrome, uncontrolled heart failure, or if you have recently had a heart attack .

未来方向

The future directions of Ziprasidone treatment involve improving the reliability of delivering medications for schizophrenia. This includes the development of new formulation approaches such as orally dispersible tablets . Additionally, strategies such as cross-titration and abrupt change are being considered to improve the efficacy of the drug .

作用机制

Target of Action

Ziprasidone hydrochloride, also known as Ziprasidone HCl or Zeldox, is an atypical antipsychotic primarily used to manage schizophrenia and bipolar mania . It primarily targets serotonin-2A (5-HT2A) and dopamine D2 receptors . These receptors play a crucial role in mood regulation, cognition, and behavior .

Mode of Action

Ziprasidone binds to 5-HT2A and dopamine D2 receptors in a similar fashion to other atypical antipsychotics . A key difference is that ziprasidone has a higher 5-ht2a/d2 receptor affinity ratio when compared to other antipsychotics such as olanzapine, quetiapine, risperidone, and aripiprazole . This unique interaction with its targets results in its therapeutic effects.

Biochemical Pathways

It is known that ziprasidone can affect lysosomal function and autophagy, which can lead to changes in intracellular lipids and sterols . Additionally, ziprasidone can activate AMPK, which increases the autophagic flux and reduces intracellular lipids .

Pharmacokinetics

Ziprasidone is well absorbed, and its administration with 500-calorie meals increases serum levels by approximately 80% . It is extensively metabolized in the liver, primarily through chemical and enzymatic reductions via glutathione and aldehyde oxidase, respectively . Less than one-third of the total metabolism occurs via CYP3A4 and CYP1A2 . The drug is primarily excreted in feces (~66%; <4% of the total dose as unchanged drug) and urine (~20%; <1% of the total dose as unchanged drug) .

Result of Action

The molecular and cellular effects of ziprasidone’s action are complex and multifaceted. It is known to reduce the rate and time of relapses in schizophrenia and can be used to treat manic episodes in bipolar disorder . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of ziprasidone. For instance, the presence of food can increase the absorption of ziprasidone up to two-fold . The calories consumed (should be greater than 500 kcal irrespective of the fat content) and time between dosing and food intake (should be less than 2 h) are important factors in the absorption of ziprasidone . Therefore, administration with food is considered crucial to ensure optimal, reliable, dose-dependent bioavailability, and thus predictable symptom control and tolerability .

生化分析

Biochemical Properties

Ziprasidone Hydrochloride is a dopamine (D2) receptor antagonist . The absorption of Ziprasidone Hydrochloride is increased up to two-fold in the presence of food .

Cellular Effects

The cellular effects of Ziprasidone Hydrochloride are primarily related to its role as a dopamine (D2) receptor antagonist . By blocking the D2 receptors, Ziprasidone Hydrochloride can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Ziprasidone Hydrochloride involves binding to the dopamine (D2) receptors, inhibiting the action of dopamine, and leading to changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the drug’s effects can be observed over time in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Ziprasidone Hydrochloride vary with different dosages in animal models . Higher doses can lead to more pronounced effects, but may also result in toxic or adverse effects .

Metabolic Pathways

Ziprasidone Hydrochloride is involved in several metabolic pathways. It is metabolized by the liver, primarily by aldehyde oxidase, and to a lesser extent by xanthine oxidase and CYP3A4 .

Transport and Distribution

The transport and distribution of Ziprasidone Hydrochloride within cells and tissues are complex processes that involve various transporters and binding proteins .

Subcellular Localization

As a lipophilic compound, it is likely to be found in various compartments within the cell .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Ziprasidone hydrochloride involves the reaction of 1-(2,3-dimethylphenyl)piperazine with 4-(2,3-dichlorophenyl)-1,2,3,6-tetrahydropyridine, followed by hydrochloric acid treatment to yield Ziprasidone hydrochloride.", "Starting Materials": [ "1-(2,3-dimethylphenyl)piperazine", "4-(2,3-dichlorophenyl)-1,2,3,6-tetrahydropyridine" ], "Reaction": [ "1-(2,3-dimethylphenyl)piperazine is reacted with 4-(2,3-dichlorophenyl)-1,2,3,6-tetrahydropyridine in the presence of a base such as potassium carbonate in a solvent such as acetonitrile.", "The reaction mixture is stirred at room temperature for several hours until completion.", "The resulting crude product is then treated with hydrochloric acid in a solvent such as isopropyl alcohol to yield Ziprasidone hydrochloride as a solid precipitate.", "The product is then filtered, washed with a suitable solvent such as isopropyl alcohol, and dried to yield pure Ziprasidone hydrochloride." ] } | |

CAS 编号 |

122883-93-6 |

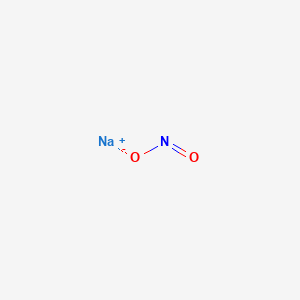

分子式 |

C21H22Cl2N4OS |

分子量 |

449.4 g/mol |

IUPAC 名称 |

5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one;hydron;chloride |

InChI |

InChI=1S/C21H21ClN4OS.ClH/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)28-24-21;/h1-4,11,13H,5-10,12H2,(H,23,27);1H |

InChI 键 |

NZDBKBRIBJLNNT-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54.Cl |

规范 SMILES |

[H+].C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54.[Cl-] |

其他 CAS 编号 |

122883-93-6 |

相关CAS编号 |

146939-27-7 (Parent) |

同义词 |

5-(2-(4-(3-benzisothiazolyl)piperazinyl)ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one CP 88059 CP 88059-01 CP-88,059 CP-88,059-01 CP-88,059-1 Geodon ziprasidone ziprasidone hydrochloride ziprasidone hydrochloride, monohydrate ziprazidone |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(2-Furoyl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-amine hydrochloride](/img/structure/B841.png)

![N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide;hydrochloride](/img/structure/B845.png)

![Phosphonic acid, P,P'-[1-hydroxy-2-(3-pyridinyl)ethylidene]bis-, sodium salt (1:1)](/img/structure/B858.png)